Piperazine, 1,4-bis(1,3-dioxobutyl)-
Overview
Description
Piperazine, 1,4-bis(1,3-dioxobutyl)- is a chemical compound with the molecular formula C12H18N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1,4-bis(1,3-dioxobutyl)-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Photocatalytic synthesis and parallel solid-phase synthesis are also employed in industrial settings to produce piperazine derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,4-bis(1,3-dioxobutyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of piperazine derivatives include sulfonium salts, aziridines, and alkynes. Reaction conditions often involve the use of bases such as DBU and catalysts such as Ag2CO3 .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to protected piperazines, which can be further deprotected to yield piperazinopyrrolidinones .
Scientific Research Applications
Piperazine, 1,4-bis(1,3-dioxobutyl)- has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets and pathways. For example, piperazine is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites . The exact mechanism of action for Piperazine, 1,4-bis(1,3-dioxobutyl)- may vary depending on its specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperazine, 1,4-bis(1,3-dioxobutyl)- include other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
Piperazine, 1,4-bis(1,3-dioxobutyl)- is unique due to its specific structure and the presence of the 1,3-dioxobutyl groups. These groups can influence the compound’s chemical reactivity, biological activity, and potential applications. Compared to other piperazine derivatives, it may offer distinct advantages in terms of its pharmacological properties and industrial uses.
Properties
IUPAC Name |
1-[4-(3-oxobutanoyl)piperazin-1-yl]butane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-9(15)7-11(17)13-3-5-14(6-4-13)12(18)8-10(2)16/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBXDBNMQGCKMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCN(CC1)C(=O)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303867 | |
Record name | Piperazine, 1,4-bis(1,3-dioxobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92538-64-2 | |
Record name | Piperazine, 1,4-bis(1,3-dioxobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-BIS-(ACETOACETYL)-PIPERAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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